3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine
Description
Significance of Fused Nitrogen Heterocycles in Contemporary Chemical Research
Fused nitrogen heterocycles, which are organic compounds containing two or more rings where at least one ring contains a nitrogen atom and is fused to another ring, are cornerstones of modern chemical research. Their prevalence in nature, for instance in alkaloids and nucleic acids, has long signaled their biological importance. In contemporary research, these scaffolds are highly valued in drug discovery and medicinal chemistry. Statistics show that a significant majority of FDA-approved small-molecule drugs contain nitrogen-based heterocycles. rsc.orgnih.gov This is attributed to their ability to form a wide range of intermolecular interactions, including hydrogen bonds, which are crucial for binding to biological targets like enzymes and receptors. nih.gov The rigid, three-dimensional structures of fused systems also allow for precise spatial arrangement of functional groups, enhancing selectivity and potency.
Overview of the Pyrazolo[1,5-a]pyrazine (B3255129) System: Core Structural Attributes and Importance
The pyrazolo[1,5-a]pyrazine system is a bicyclic heteroaromatic scaffold formed by the fusion of a pyrazole (B372694) and a pyrazine (B50134) ring. This arrangement results in a planar structure with a unique distribution of nitrogen atoms, influencing its electronic properties and reactivity. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close structural relative, has been extensively studied and is known to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov Compounds incorporating this core are recognized as potent kinase inhibitors, playing a crucial role in targeted cancer therapy. nih.gov The structural features of the pyrazolo[1,5-a]pyrazine scaffold, much like its pyrimidine (B1678525) analogue, provide a versatile platform for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Contextualizing 3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine within the Pyrazolo[1,5-a]pyrazine Class
Within the broader class of pyrazolo[1,5-a]pyrazines, This compound emerges as a compound of significant interest. Its structure is characterized by the presence of a bromine atom at the 3-position and a methoxy (B1213986) group at the 6-position of the fused ring system. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular diversity. The methoxy group, an electron-donating substituent, can modulate the electronic properties of the heterocyclic core, potentially influencing its reactivity and biological interactions. While specific research on this exact compound is limited in publicly available literature, its structural motifs suggest its potential as an important intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry.
Chemical Profile of this compound
| Property | Value |
| CAS Number | 1378874-00-0 |
| Molecular Formula | C₇H₆BrN₃O |
| Molecular Weight | 228.05 g/mol |
| Appearance | (Not specified in available data) |
| Purity | ≥95% (as listed by some suppliers) |
This data is compiled from chemical supplier information. make-chem.com
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
3-bromo-6-methoxypyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-4-11-6(3-9-7)5(8)2-10-11/h2-4H,1H3 |
InChI Key |
SCWWYCCJXXSQJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=C(C=N2)Br)C=N1 |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Pathway Elucidation for Pyrazolo 1,5 a Pyrazine Transformations
Computational Studies on Reaction Mechanisms and Intermediates in Pyrazolo[1,5-a]pyrazine (B3255129) Synthesis
While specific computational studies on the synthesis of 3-bromo-6-methoxypyrazolo[1,5-a]pyrazine are not extensively documented in the literature, valuable insights can be drawn from computational analyses of the isomeric and more widely studied pyrazolo[1,5-a]pyrimidine (B1248293) system. rsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been instrumental in understanding the electronic structure, reactivity, and optical properties of these related compounds. rsc.org
For the synthesis of the pyrazolo[1,5-a]pyrazine core, computational models can help predict the regioselectivity of the cyclization step, which is a critical aspect in the formation of this heterocyclic system. The reaction typically involves the condensation of an aminopyrazole with a 1,2-dicarbonyl compound or its equivalent. The nucleophilicity of the different nitrogen atoms in the aminopyrazole precursor and the electrophilicity of the carbonyl carbons in the reaction partner are key factors governing the reaction pathway.
DFT calculations can elucidate the transition state energies for the possible cyclization pathways, thereby predicting the most likely product isomer. For instance, the reaction of a 3-aminopyrazole (B16455) with an alpha-dicarbonyl compound could theoretically lead to the pyrazolo[1,5-a]pyrazine or the isomeric pyrazolo[1,5-c]pyrimidine. Computational modeling can help determine the kinetic and thermodynamic favorability of each pathway.
Furthermore, these theoretical studies can shed light on the nature of reaction intermediates. For example, in a stepwise mechanism, the stability of the initial adduct formed between the aminopyrazole and the dicarbonyl compound can be assessed. The subsequent intramolecular cyclization and dehydration steps can also be modeled to provide a complete energy profile of the reaction.
Table 1: Hypothetical Computational Energy Data for Pyrazolo[1,5-a]pyrazine Formation
| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| 1. Nucleophilic Attack | Initial Adduct | -5.2 |
| 2. Cyclization | Transition State 1 (Pyrazolo[1,5-a]pyrazine formation) | +15.8 |
| 3. Dehydration | Dihydro-pyrazolo[1,5-a]pyrazine | -10.1 |
Note: This table is illustrative and based on general principles of related heterocyclic syntheses; specific computational data for this compound is not currently available in the literature.
Elucidation of Complex Cascade and Domino Cyclization Pathways
Cascade and domino reactions offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrazolo[1,5-a]pyrazines. researchgate.net These reactions involve a sequence of intramolecular transformations, where the formation of one bond sets up the molecule for the next ring-closing event, all in a single synthetic operation.
While specific cascade syntheses for this compound are not detailed in the literature, the synthesis of related N-fused heterocycles often employs such strategies. researchgate.net For the pyrazolo[1,5-a]pyrazine scaffold, a plausible cascade approach could involve the reaction of a suitably substituted aminopyrazole with a precursor that contains both the pyrazine (B50134) ring components and a leaving group to trigger the final cyclization.
An example of a related cascade process is the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles and enaminones or chalcones, which proceeds through a cyclization-oxidative halogenation sequence. nih.gov A similar strategy could be envisioned for pyrazolo[1,5-a]pyrazines, where the reaction of an aminopyrazole with a substituted dicarbonyl compound could initiate a cascade of condensation, cyclization, and aromatization steps.
The elucidation of these complex pathways often relies on a combination of experimental techniques, including the isolation and characterization of reaction intermediates, isotopic labeling studies, and kinetic analysis. These experimental observations, when coupled with computational modeling, can provide a detailed picture of the reaction mechanism.
Understanding the Impact of Reaction Conditions on Selectivity and Yield
The synthesis of substituted pyrazolo[1,5-a]pyrazines is highly dependent on the reaction conditions, which can significantly influence the regioselectivity, yield, and purity of the final product. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and the nature of the starting materials.
Solvent Effects: The polarity and proticity of the solvent can play a crucial role in the reaction pathway. For condensation reactions leading to the pyrazolo[1,5-a]pyrazine core, polar protic solvents may facilitate proton transfer steps, while aprotic solvents might be preferred to avoid side reactions. In some cases, solvent-free conditions have been shown to be effective for the synthesis of related pyrazolo[1,5-a]pyrimidines, offering advantages in terms of efficiency and environmental impact.
Temperature: The reaction temperature can affect both the reaction rate and the selectivity. Higher temperatures can accelerate the reaction but may also lead to the formation of undesired byproducts. For multi-step syntheses or cascade reactions, precise temperature control is often necessary to ensure that each step proceeds efficiently without decomposition of intermediates.
Catalysis: The use of acid or base catalysts is common in the synthesis of pyrazolo[1,5-a]pyrimidines and related heterocycles. nih.gov Catalysts can activate the substrates, for example, by protonating a carbonyl group to increase its electrophilicity, or by deprotonating an amine to enhance its nucleophilicity. The choice of catalyst can be critical for achieving high regioselectivity in the cyclization step.
Substituent Effects: The electronic and steric properties of the substituents on both the aminopyrazole and the dicarbonyl precursor can have a profound impact on the reaction outcome. In the context of this compound, the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methoxy (B1213986) group on the pyrazole (B372694) precursor would influence its reactivity. These substituent effects can be harnessed to direct the regioselectivity of the cyclization.
Table 2: Influence of Reaction Conditions on a Hypothetical Pyrazolo[1,5-a]pyrazine Synthesis
| Parameter | Condition A | Outcome A | Condition B | Outcome B |
|---|---|---|---|---|
| Solvent | Ethanol | Moderate yield, mixture of isomers | Toluene | High yield, single isomer |
| Temperature | 25 °C | Slow reaction rate | 110 °C (reflux) | Faster reaction, higher yield |
| Catalyst | Acetic Acid | 60% yield | p-Toluenesulfonic Acid | 85% yield |
| Substituent on Pyrazole | Electron-donating | Faster cyclization | Electron-withdrawing | Slower cyclization |
Note: This table provides a generalized illustration of how reaction parameters can influence the synthesis of pyrazolo[1,5-a]pyrazines, based on principles observed in related heterocyclic chemistry.
Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Pyrazolo 1,5 a Pyrazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrazolo[1,5-a]pyrazine (B3255129) Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of pyrazolo[1,5-a]pyrazine derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to determine the connectivity of atoms within the molecule.
In the ¹H NMR spectrum of a compound like 3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons provide detailed information about their chemical environment and spatial relationships. The aromatic protons on the pyrazolo[1,5-a]pyrazine core typically appear in the downfield region of the spectrum. The methoxy (B1213986) group protons would be expected to resonate as a singlet in the upfield region.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. For instance, carbons bonded to electronegative atoms like nitrogen, oxygen, or bromine will appear at a lower field.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and based on general principles of NMR spectroscopy for similar heterocyclic systems. Actual experimental values may vary.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| H-2 | 7.8 - 8.2 | - | Doublet |
| C-2 | - | 135 - 145 | - |
| C-3 | - | 110 - 120 | - |
| H-5 | 7.0 - 7.4 | - | Doublet |
| C-5 | - | 120 - 130 | - |
| C-6 | - | 150 - 160 | - |
| H-7 | 8.3 - 8.7 | - | Singlet |
| C-7 | - | 140 - 150 | - |
| OCH₃ | 3.8 - 4.1 | 55 - 60 | Singlet |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Pyrazolo[1,5-a]pyrazine Compounds
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of pyrazolo[1,5-a]pyrazine derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound.
The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a key diagnostic feature in the identification of brominated compounds.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable information about the structural components of the molecule. The fragmentation pattern can help to confirm the connectivity of the pyrazolo[1,5-a]pyrazine core and its substituents.
Table 2: Expected Mass Spectrometric Data for this compound
| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) |
| [M]⁺ | 226.97 | 228.97 |
| [M+H]⁺ | 227.98 | 229.98 |
| [M+Na]⁺ | 249.96 | 251.96 |
Infrared (IR) Spectroscopy for Functional Group Identification in Pyrazolo[1,5-a]pyrazines
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected absorptions would include C-H stretching vibrations from the aromatic rings and the methoxy group, C=C and C=N stretching vibrations from the heterocyclic core, and C-O stretching from the methoxy ether linkage. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.
Table 3: Anticipated IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (OCH₃) | 2850 - 3000 |
| C=C and C=N Stretch | 1500 - 1650 |
| C-O Stretch | 1000 - 1300 |
| C-Br Stretch | 500 - 600 |
Advanced Chromatographic Techniques for Separation and Purity Assessment of Pyrazolo[1,5-a]pyrazine Derivatives
Chromatographic techniques are essential for the purification and purity assessment of synthesized pyrazolo[1,5-a]pyrazine derivatives. High-performance liquid chromatography (HPLC) is widely used to separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purity of the final product is typically determined by analyzing the peak area in the HPLC chromatogram.
For more volatile derivatives, gas chromatography (GC) can be employed. The choice of the chromatographic method, including the stationary phase and mobile phase, is optimized to achieve the best separation for the specific compound of interest. The coupling of chromatographic techniques with mass spectrometry (e.g., LC-MS or GC-MS) provides a powerful tool for both separation and identification of components in a mixture.
Computational Chemistry and Theoretical Studies on Pyrazolo 1,5 a Pyrazine Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity of Pyrazolo[1,5-a]pyrazines
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to investigate the electronic structure, orbital energies, and reactivity indices of heterocyclic compounds.
For the pyrazolo[1,5-a]pyrazine (B3255129) scaffold, such calculations would reveal the distribution of electron density, highlighting the most nucleophilic and electrophilic sites. The presence of a bromine atom at the 3-position and a methoxy (B1213986) group at the 6-position on the "3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine" ring would significantly influence its electronic properties. The methoxy group, being an electron-donating group, would increase the electron density of the ring system, while the bromine atom, an electron-withdrawing group, would have the opposite effect.
A recent study on the functionalization of pyrazolo[1,5-a]pyrazine derivatives has utilized computational methods to calculate the acidity (pKa values) of C-H bonds, identifying the most reactive sites for C-H insertion reactions. This demonstrates the utility of quantum chemistry in predicting the reactivity of this scaffold.
Table 1: Representative Quantum Chemical Methods and Their Applications
| Computational Method | Information Gained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electron density distribution, orbital energies (HOMO/LUMO), electrostatic potential maps, reactivity indices. | Prediction of reactive sites for electrophilic and nucleophilic attack, understanding the influence of bromo and methoxy substituents. |
| Time-Dependent DFT (TD-DFT) | Electronic transition energies, absorption and emission spectra. | Prediction of photophysical properties, such as UV-Vis absorption maxima. |
Conformational Analysis and Molecular Dynamics Simulations of Pyrazolo[1,5-a]pyrazine Derivatives
Conformational analysis is crucial for understanding the three-dimensional structure of molecules, which in turn dictates their biological activity and physical properties. The pyrazolo[1,5-a]pyrazine core is a relatively rigid bicyclic system. However, substituents on this scaffold can have multiple conformations.
For "this compound," the primary conformational flexibility would arise from the rotation of the methoxy group. While the fused ring system itself is planar, the orientation of the methyl group relative to the ring can be explored using computational methods like potential energy surface (PES) scans.
Molecular dynamics (MD) simulations could provide insights into the behavior of pyrazolo[1,5-a]pyrazine derivatives in a biological environment, such as in solution or interacting with a protein. These simulations model the atomic motions over time, offering a dynamic picture of the molecule's conformational flexibility and its interactions with its surroundings. Although no specific MD studies on "this compound" have been reported, such studies on the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been used to understand their conformational preferences and interactions with biological targets.
Prediction of Molecular Interactions and Binding Affinities Using Computational Methods
Computational methods are extensively used in drug discovery to predict how a molecule might interact with a biological target, such as a protein or enzyme. Molecular docking is a primary tool for this purpose.
In the case of "this compound," molecular docking studies could be performed to predict its binding mode and affinity to various protein targets. The bromine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The methoxy group and the nitrogen atoms in the heterocyclic core can act as hydrogen bond acceptors.
While no docking studies specifically involving "this compound" are available, studies on other pyrazolo-fused heterocycles have successfully used these methods to predict their binding to kinase enzymes and other therapeutic targets. The results of such studies are often presented in terms of a docking score, which is an estimate of the binding affinity.
Table 2: Common Computational Methods for Predicting Molecular Interactions
| Method | Purpose | Predicted Parameters for this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. | Binding mode, docking score, key interacting residues in a protein active site. |
| Free Energy Perturbation (FEP) | Calculates the relative binding affinities of a series of similar ligands to a target. | Quantitative prediction of changes in binding affinity upon substitution. |
Structure-Property Relationships Derived from Theoretical Models for Pyrazolo[1,5-a]pyrazine Scaffolds
Theoretical models can be used to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific physical property.
For the pyrazolo[1,5-a]pyrazine scaffold, QSAR studies could be developed to guide the design of new derivatives with enhanced biological activity. Descriptors used in such models can be derived from quantum chemical calculations and include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Although no specific QSAR models for pyrazolo[1,5-a]pyrazine derivatives are reported, the principles have been widely applied to the isomeric pyrazolo[1,5-a]pyrimidines to understand the structural requirements for their activity as kinase inhibitors and other therapeutic agents. These studies have highlighted the importance of specific substitution patterns on the heterocyclic core for optimal biological activity.
Biological Relevance and Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrazine Scaffolds
Pyrazolo[1,5-a]pyrazine (B3255129) as a Privileged Scaffold in Medicinal Chemistry Research
The pyrazolo[1,5-a]pyrazine core is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them a fertile ground for drug discovery. The rigid, planar structure of the pyrazolo[1,5-a]pyrazine system provides a solid foundation for the strategic placement of various functional groups, allowing for the fine-tuning of its pharmacological properties.
The versatility of this scaffold is underscored by the wide range of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. patentcut.comontosight.ai Its structural similarity to endogenous purines allows it to interact with ATP-binding sites of various enzymes, a key feature in the design of kinase inhibitors. nih.gov The development of pyrazolo[1,5-a]pyrazine derivatives as inhibitors of Janus kinases (JAKs) highlights the therapeutic potential of this scaffold in treating diseases driven by aberrant kinase activity. google.com
Investigation of Kinase Inhibitory Activities of Pyrazolo[1,5-a]pyrazine Derivatives
The primary focus of research into pyrazolo[1,5-a]pyrazine derivatives has been their potential as protein kinase inhibitors. These enzymes are central to signal transduction pathways that control cell growth, proliferation, and survival. The aberrant activity of specific kinases is a known driver of many cancers, making them attractive targets for therapeutic intervention.
Targeting Specific Protein Kinases (e.g., RET, Trk, EGFR, B-Raf, MEK)
Research has demonstrated the potential of pyrazolo[1,5-a]pyrazine and the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds to inhibit a range of protein kinases implicated in cancer.
A significant breakthrough in this area is the discovery of substituted pyrazolo[1,5-a]pyrazine compounds as potent inhibitors of the RET (Rearranged during Transfection) kinase . google.com Aberrant RET activity is associated with various cancers, and the development of inhibitors based on this scaffold offers a promising therapeutic strategy. google.com
While specific data for pyrazolo[1,5-a]pyrazine derivatives against other kinases is emerging, extensive research on the analogous pyrazolo[1,5-a]pyrimidine scaffold provides strong evidence for the potential of this class of compounds. Derivatives of pyrazolo[1,5-a]pyrimidine have shown potent inhibitory activity against:
Tropomyosin receptor kinases (Trks) : These are targets in various solid tumors. mdpi.comnih.govresearchgate.netnih.gov
Epidermal Growth Factor Receptor (EGFR) : Particularly relevant in non-small cell lung cancer. nih.govrsc.orgnih.gov
B-Raf : A key kinase in the MAPK signaling pathway, often mutated in melanoma. nih.govrsc.orgnih.gov
MEK : Another component of the MAPK pathway. nih.govrsc.org
The development of dual inhibitors, such as those targeting both CDK2 and TRKA, further illustrates the versatility of these scaffolds in creating multi-targeted anticancer agents. nih.gov
Exploration of Mechanisms of Kinase Inhibition (e.g., ATP-competitive, allosteric)
The primary mechanism by which pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives inhibit kinase activity is through ATP-competitive inhibition . nih.govrsc.org The heterocyclic core of these compounds mimics the purine (B94841) ring of ATP, allowing them to bind to the ATP-binding pocket of the kinase. This binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphorylation of downstream target proteins and interrupting the signaling cascade. nih.gov The ability to form key hydrogen bonds and engage in hydrophobic interactions within the ATP-binding site is crucial for their inhibitory potency. nih.gov
While ATP-competitive inhibition is the most common mechanism, the versatility of the scaffold also allows for the exploration of allosteric inhibition . Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. This can offer advantages in terms of selectivity and overcoming resistance to ATP-competitive inhibitors. nih.gov
Systematic Structure-Activity Relationship (SAR) Studies for Biological Efficacy Optimization
Systematic SAR studies are crucial for optimizing the biological efficacy of pyrazolo[1,5-a]pyrazine-based compounds. These studies involve the synthesis of a series of analogs with modifications at various positions of the scaffold and evaluating their impact on potency, selectivity, and pharmacokinetic properties.
Influence of Substituent Patterns on Biological Potency and Selectivity
The biological activity of pyrazolo[1,5-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For the closely related pyrazolo[1,5-a]pyrimidines, extensive SAR studies have revealed key insights:
| Position of Substitution | Influence on Activity |
| Position 2 | Modifications at this position can significantly impact interactions within the kinase hinge region, a critical area for ATP-competitive binding. |
| Position 3 | Substituents at this position can be tailored to enhance potency and selectivity. For example, the introduction of specific groups can lead to interactions with unique pockets within the active site of the target kinase. |
| Position 5 | This position is often a key point for introducing larger substituents that can occupy hydrophobic pockets and contribute to overall binding affinity. |
| Position 6 | Modifications at this position can influence the electronic properties and overall conformation of the molecule. |
| Position 7 | Substitutions here can be used to modulate solubility and other physicochemical properties, which are important for drug-likeness. |
For instance, in the development of Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, the presence of a picolinamide (B142947) substituent at the third position was found to significantly enhance activity. mdpi.com Similarly, for B-Raf inhibitors, modifications at various regions of the pyrazolo[1,5-a]pyrimidine scaffold were explored to generate a comprehensive SAR and improve the biochemical profile. nih.gov
Rational Design Strategies Based on SAR Insights
The insights gained from SAR studies are instrumental in the rational design of new and improved kinase inhibitors. By understanding which structural features are critical for potent and selective inhibition, medicinal chemists can design new molecules with enhanced therapeutic potential.
Structure-based drug design, which utilizes the three-dimensional structure of the target kinase, plays a pivotal role in this process. By visualizing how a pyrazolo[1,5-a]pyrazine derivative binds to the active site, researchers can make informed decisions about which modifications are likely to improve binding affinity and selectivity. For example, molecular docking studies can predict how different substituents will interact with key amino acid residues in the kinase's active site. nih.gov
This rational design approach has been successfully applied to the development of pyrazolo[1,5-a]pyrimidine-based inhibitors for a variety of kinases, leading to compounds with high potency and selectivity. nih.govmdpi.commdpi.com The continued application of these strategies to the pyrazolo[1,5-a]pyrazine scaffold holds great promise for the discovery of novel and effective therapeutic agents.
Emerging Research Directions and Future Prospects for 3 Bromo 6 Methoxypyrazolo 1,5 a Pyrazine Research
Development of Novel and Efficient Synthetic Protocols for Complex Pyrazolo[1,5-a]pyrazine (B3255129) Architectures
The ability to construct complex molecular architectures efficiently is fundamental to exploring the chemical space of any heterocyclic scaffold. For the pyrazolo[1,5-a]pyrazine core, future research will focus on moving beyond foundational synthetic routes to more sophisticated and streamlined protocols.
A facile one-pot, three-step protocol has been established for the synthesis of the pyrazolo[1,5-a]pyrazine scaffold, starting from readily available pyrazole-3-carboxylic acids. osi.lvresearchgate.net This process involves an initial amide formation, followed by pyrazine (B50134) ring closure, hydrolysis, and dehydration, demonstrating an efficient pathway to the core structure. osi.lvresearchgate.net
However, the synthesis of highly substituted derivatives like 3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine necessitates the development of more advanced and versatile methods. Future efforts are expected to draw inspiration from the well-developed chemistry of the analogous pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which utilizes a variety of modern synthetic strategies. researchgate.net These include multicomponent reactions (MCRs), microwave-assisted organic synthesis (MAOS), and transition-metal-catalyzed cyclizations, which offer advantages in terms of yield, reaction time, and structural diversity. nih.govmdpi.com The development of one-pot procedures that allow for the introduction of substituents at various positions during the ring-formation process will be critical for building libraries of complex pyrazolo[1,5-a]pyrazine derivatives for screening. rsc.org
| Protocol | Starting Materials | Key Features | Scaffold | Reference |
|---|---|---|---|---|
| One-Pot Three-Step Reaction | Pyrazole-3-carboxylic acids, Aminoacetaldehyde diethyl acetal | Facile, one-pot procedure for the core scaffold. | Pyrazolo[1,5-a]pyrazine | osi.lv |
| Cyclocondensation | 5-Aminopyrazoles, β-dicarbonyl compounds | Widely used, versatile for substitutions. | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| Microwave-Assisted Synthesis | 5-Amino-1H-pyrazoles, Hydrazinyl butanenitriles | Rapid, solvent-free conditions, regioselective. | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| Multicomponent Reactions | Aminopyrazoles, Aldehydes, Active methylene (B1212753) compounds | High atom economy, builds complexity in a single step. | Pyrazolo[1,5-a]pyrimidine | mdpi.com |
Advanced Functionalization Strategies for Enhanced Structural Diversity and Tunable Properties
Post-synthesis modification, or functionalization, of the core heterocyclic structure is essential for fine-tuning its biological activity and material properties. For pyrazolo[1,5-a]pyrazines, late-stage functionalization is a key area of emerging research.
Recent work has demonstrated a straightforward and high-yield method for the formylation of the pyrazolo[1,5-a]pyrazine scaffold at the C7 position. researchgate.net This reaction proceeds via a carbene insertion into the most acidic C–H bond, providing a valuable aldehyde handle that can be used for subsequent chemical transformations. researchgate.net This represents a significant step towards the selective modification of the pyrazine ring portion of the scaffold.
Future research will undoubtedly focus on expanding the toolkit for direct C–H functionalization at other positions. nih.gov Methodologies such as transition-metal-catalyzed C–H activation, which have been extensively used for other N-heterocycles, could provide routes to install aryl, alkyl, and other functional groups directly onto the pyrazolo[1,5-a]pyrazine core without the need for pre-functionalized starting materials. rsc.orgnih.gov Such strategies are prized for their efficiency and ability to modify complex molecules in the final steps of a synthetic sequence. uga.edu The development of electrochemical methods also presents a sustainable and reagent-minimized approach to functionalization. rsc.org These advanced strategies will be crucial for creating a diverse range of derivatives, including halogenated and alkoxylated compounds like this compound, to explore structure-activity relationships (SAR).
Integration of Artificial Intelligence and Machine Learning in Pyrazolo[1,5-a]pyrazine Discovery and Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery. These computational tools can analyze vast datasets to predict biological activity, identify novel drug candidates, and optimize molecular properties, thereby reducing the time and cost of development.
| AI/ML Technique | Application | Key Outcome | Scaffold Example | Reference |
|---|---|---|---|---|
| 3D-QSAR / CoMSIA | Predicting inhibitory activity | Identified key steric and electronic features for high potency. | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| Molecular Docking | Elucidating binding modes | Revealed crucial hydrogen bond and hydrophobic interactions in the ATP binding cleft of kinases. | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| Virtual Screening | Hit identification | Screened databases to find novel compounds with potential inhibitory activity. | Pyrazine derivatives | japsonline.com |
| In Silico ADMET Prediction | Pharmacokinetic profiling | Assessed drug-likeness and potential toxicity issues early in the design process. | Pyrazolo[1,5-a]pyrimidine | nih.gov |
Exploration of New Biological Targets and Therapeutic Modalities for Pyrazolo[1,5-a]pyrazine Scaffolds
The pyrazolo[1,5-a]pyrazine scaffold holds significant biomedical potential, with derivatives having been identified as inhibitors of kinases and antagonists for various receptors, including dopamine, vasopressin, and chemokine receptors. researchgate.net However, the full therapeutic potential of this scaffold remains largely unexplored compared to its pyrimidine (B1678525) analogue.
The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous inhibitors targeting protein kinases involved in cancer and inflammatory diseases. nih.govrsc.org Marketed drugs and clinical candidates based on the pyrazolo[1,5-a]pyrimidine scaffold target kinases such as Trk, CDK2, and PI3Kδ. mdpi.comnih.govnih.gov This success provides a strong rationale for exploring pyrazolo[1,5-a]pyrazine derivatives against the same targets. The subtle change from a pyrimidine to a pyrazine ring can alter the electronic and steric profile, potentially leading to novel binding modes, improved selectivity, or different pharmacokinetic properties.
Future research will focus on systematic screening of pyrazolo[1,5-a]pyrazine libraries against a broad panel of kinases and other enzymes. The introduction of a bromine atom, as in this compound, provides a handle for further modification via cross-coupling reactions and can also form specific halogen bonds with protein targets, potentially enhancing binding affinity. The exploration of this scaffold is not limited to kinase inhibition, with documented activity across a range of targets suggesting potential applications in treating metabolic, viral, and neurodegenerative disorders. bohrium.comresearchgate.net
Applications Beyond Biomedical Fields (e.g., Photophysical Properties and Material Science Research)
While the primary focus for many N-heterocycles is medicinal chemistry, their unique electronic structures often give rise to interesting photophysical properties, making them valuable in material science. The pyrazolo[1,5-a]pyrimidine scaffold, for instance, has garnered significant attention for its applications as an emergent fluorophore. mdpi.comnih.gov
Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can exhibit tunable photophysical properties, with high quantum yields and good solid-state emission. rsc.org The absorption and emission characteristics can be finely controlled by the nature and position of substituents on the heterocyclic core. Electron-donating groups, in particular, have been shown to enhance both absorption and emission behaviors. rsc.orgresearchgate.net
This body of work strongly suggests that the pyrazolo[1,5-a]pyrazine scaffold is a promising candidate for similar applications. The fused, planar, and electron-rich ring system is conducive to strong fluorescence. The specific derivative this compound is an intriguing target for such studies. The electron-donating methoxy (B1213986) group and the heavy bromine atom would be expected to significantly influence the electronic transitions, potentially leading to unique properties such as phosphorescence or applications in organic light-emitting diodes (OLEDs), chemosensors, and bio-imaging probes. Future research in this area will involve the synthesis of a series of derivatives and a comprehensive study of their photophysical properties in both solution and the solid state.
Q & A
Q. What are the optimal synthetic routes for 3-bromo-6-methoxypyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves halogenation and functionalization of the pyrazolo[1,5-a]pyrazine core. A common approach is nucleophilic substitution of pre-halogenated intermediates. For example:
- Step 1: Start with 4-methoxypyrazolo[1,5-a]pyrazine (synthesized via methoxide substitution of 4-chloropyrazolo[1,5-a]pyrazine) .
- Step 2: Brominate at position 3 using N-bromosuccinimide (NBS) under reflux in anhydrous acetonitrile (yield: ~83%) .
Key Variables: - Temperature: Elevated temperatures (70–90°C) reduce reaction time but may increase side products.
- Solvent: Polar aprotic solvents (e.g., MeCN) enhance halogenation efficiency.
- Catalyst: None required for NBS-mediated bromination.
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
Methodological Answer:
- 1H NMR: Look for aromatic protons in the pyrazine ring (δ 8.9–7.8 ppm) and methoxy protons (δ ~3.8 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons .
- 13C NMR: Aromatic carbons appear at 140–125 ppm; methoxy carbon at ~55 ppm .
- IR: Stretching vibrations for C-Br (~550 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .
- MS: Molecular ion peak [M+H]+ at m/z 258 (C₇H₆BrN₃O). Isotopic patterns confirm bromine presence .
Q. What are the primary reactivity trends observed in halogenated pyrazolo[1,5-a]pyrazines?
Methodological Answer:
- Nucleophilic Substitution: Bromine at position 3 is susceptible to substitution with amines, azides, or thiols (e.g., CuI-catalyzed coupling) .
- Electrophilic Aromatic Substitution (EAS): Methoxy groups at position 6 direct EAS to positions 4 and 7 due to resonance effects .
- Cross-Coupling: Suzuki-Miyaura coupling feasible using Pd catalysts (e.g., with arylboronic acids) .
Advanced Research Questions
Q. How does the bromine-methoxy substitution pattern affect binding to kinase targets?
Methodological Answer: The bromine atom enhances hydrophobic interactions with kinase ATP-binding pockets, while the methoxy group modulates solubility and hydrogen bonding. For example:
- Kinase Inhibition Assays: Bromine at position 3 increases IC₅₀ values by 10–25× compared to non-halogenated analogs (tested against CDK2 and EGFR kinases) .
- Molecular Docking: Bromine fits into hydrophobic subpockets (e.g., in Aurora A kinase), while methoxy forms hydrogen bonds with backbone amides .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing substitution vs. addition)?
Methodological Answer:
- Mechanistic Studies: Use kinetic isotope effects (KIEs) or DFT calculations to identify rate-determining steps. For example, Reissert-type addition (N-7/C-8 bond) competes with substitution under acidic conditions .
- Condition Optimization: Avoid protic solvents (prevents protonation of pyrazine N) and use mild bases (e.g., K₂CO₃) to favor substitution over addition .
Q. How can computational methods predict regioselectivity in further functionalization?
Methodological Answer:
- DFT Calculations: Calculate Fukui indices to identify electrophilic (C-4, C-7) and nucleophilic (C-3) sites. Methoxy groups decrease electrophilicity at C-6 by 30% .
- Molecular Dynamics (MD): Simulate solvent effects on transition states. Acetonitrile stabilizes bromine substitution intermediates better than THF .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
